N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide
Description
N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide is a synthetic amide derivative characterized by a central methine group substituted with two distinct moieties:
- Two 3-methylbutanamide arms, which introduce branched alkyl chains and amide functionalities.
Its synthesis likely involves multi-step amidation or condensation reactions, similar to methods described for structurally related compounds .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-12(2)9-17(22)20-19(21-18(23)10-13(3)4)14-7-8-15(24-5)16(11-14)25-6/h7-8,11-13,19H,9-10H2,1-6H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYATKJXBNTTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. Understanding its biological activity involves examining its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Research indicates that compounds with similar structures often interact with specific receptors or pathways involved in tumorigenesis. For instance, the presence of the dimethoxyphenyl group suggests potential interactions with melanocortin receptors, which are implicated in various physiological processes including pigmentation and energy homeostasis .
Receptor Modulation
The compound may modulate the activity of the melanocortin-5 receptor (MC5R), which has been associated with metabolic regulation and inflammation. Studies have shown that compounds targeting MC5R can influence adipocyte function and energy expenditure .
Antitumor Activity
A significant aspect of the biological activity of this compound is its antitumor potential. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, methyl-3,5-diiodo-4-(4-methoxyphenoxy)benzoate (DIME), a related structure, exhibited significant antitumor activity with median inhibitory concentrations (I50) below 1.0 µM against several human tumor cells . This suggests that this compound may also possess similar properties.
Case Studies
- In Vitro Studies : In studies where related compounds were tested on human tumor xenografts, significant reductions in tumor growth were observed without noticeable toxicity . This highlights the potential for selective cytotoxicity towards cancer cells.
- Esterase Activity : The differential sensitivity of cancer cell lines to compounds like DIME has been attributed to esterase activity within the cells. Tumor cells often exhibit lower esterase activity compared to normal cells, allowing for greater accumulation and efficacy of such agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 425.57 g/mol |
| LogP | 4.27 |
| Solubility | Soluble in DMSO |
| I50 (Antitumor Activity) | < 1.0 µM (similar analogs) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with 3,4-Dimethoxyphenyl Substituents
Key Differences :
- The esterified derivatives (e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate) prioritize lipophilicity for membrane permeability, whereas the target compound’s amide groups may enhance hydrogen-bonding interactions .
Compounds with 3-Methylbutanamide Moieties
Key Differences :
- ADC1730 incorporates a maleimide group for bioconjugation, a feature absent in the target compound, limiting its utility in antibody-drug conjugates .
Other Amide Derivatives
Tables
Table 1. Comparison of 3,4-Dimethoxyphenyl-Containing Compounds
| Property | Target Compound | Diaveridine Hydrochloride | Methyl 4-(3,4-Dimethoxyphenyl)butanoate |
|---|---|---|---|
| Core Structure | Amide | Pyrimidine | Ester |
| Molecular Weight (g/mol) | ~450 (estimated) | 330.79 | 238.28 |
| Key Functional Groups | Dual 3-methylbutanamide | 2,4-Diaminopyrimidine | Methoxy, ester |
| Biological Activity | Undocumented | Antibacterial | Synthetic intermediate |
Table 2. 3-Methylbutanamide Derivatives
| Compound | Application | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Target Compound | Undocumented | ~450 | Dual amide, dimethoxyphenyl |
| ADC1730 | Protease substrate | 506.56 | Maleimide conjugation site |
| C26 | Asymmetric catalysis | 671.66 | Chiral Brønsted acid adduct |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide in a research setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the 3,4-dimethoxyphenyl moiety. Key steps include:
- Amide Coupling : Use reagents like EDC/HOBt or DCC for coupling 3-methylbutanoic acid derivatives to the primary amine intermediate.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for amide bond formation to enhance reactivity and reduce side products.
- Temperature Control : Maintain temperatures between 0–25°C to prevent decomposition of sensitive intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities. Key signals include methoxy protons (δ 3.7–3.9 ppm) and amide carbonyls (δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~433.2).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Use acetonitrile/water (0.1% TFA) gradients .
Q. How can researchers design experiments to screen the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates).
- Cell Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations.
- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target affinity (KD).
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during the structural elucidation of this compound?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between amide protons and carbonyl carbons confirm connectivity.
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration. Crystallize in ethyl acetate/petroleum ether at 4°C.
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16/B3LYP/6-31G**) .
Q. How can computational modeling be integrated into the study of this compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in protein active sites (e.g., COX-2 or EGFR).
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
- Free Energy Calculations : MM-PBSA/GBSA estimates binding free energy (ΔGbind) to prioritize analogs for synthesis .
Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The compound’s flexibility may hinder crystal formation. Solutions:
- Slow Evaporation : Use mixed solvents (e.g., DCM/methanol) at 20°C.
- Seeding : Introduce microcrystals from similar analogs.
- Data Collection : Low-resolution diffraction due to weak crystal packing. Mitigate with synchrotron radiation sources (e.g., λ = 0.7–1.0 Å).
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) using Mercury software. Example parameters:
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O=C | 2.8–3.1 | 150–170 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
